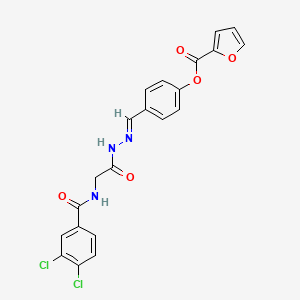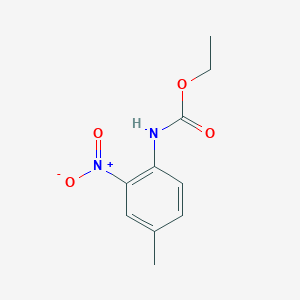![molecular formula C11H8N2S B11944433 2-(6,7-Dihydrobenzo[b]thiophen-4(5H)-ylidene)malononitrile CAS No. 89434-49-1](/img/structure/B11944433.png)
2-(6,7-Dihydrobenzo[b]thiophen-4(5H)-ylidene)malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6,7-Dihydrobenzo[b]thiophen-4(5H)-ylidene)malononitrile is a compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
The synthesis of 2-(6,7-Dihydrobenzo[b]thiophen-4(5H)-ylidene)malononitrile typically involves the condensation of 6,7-dihydrobenzo[b]thiophen-4(5H)-one with malononitrile. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide. The reaction conditions often include refluxing the reactants in a suitable solvent like ethanol or methanol for several hours to ensure complete conversion .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
2-(6,7-Dihydrobenzo[b]thiophen-4(5H)-ylidene)malononitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydro derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(6,7-Dihydrobenzo[b]thiophen-4(5H)-ylidene)malononitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives, which are valuable in organic synthesis and materials science.
Mechanism of Action
The mechanism of action of 2-(6,7-Dihydrobenzo[b]thiophen-4(5H)-ylidene)malononitrile and its derivatives involves interactions with various molecular targets and pathways. For instance, some derivatives may act as inhibitors of specific enzymes or receptors, modulating biological processes such as inflammation or cell proliferation. The exact mechanism depends on the specific structure of the derivative and its target .
Comparison with Similar Compounds
Similar compounds to 2-(6,7-Dihydrobenzo[b]thiophen-4(5H)-ylidene)malononitrile include other thiophene derivatives such as:
6,7-Dihydrobenzo[b]thiophen-4(5H)-one: A precursor in the synthesis of the target compound.
2-Amino-6,7-dihydrobenzo[b]thiophen-4(5H)-one: Another derivative with potential bioactive properties.
Thiophene-2-carboxaldehyde: A simpler thiophene derivative used in various organic synthesis applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Properties
CAS No. |
89434-49-1 |
|---|---|
Molecular Formula |
C11H8N2S |
Molecular Weight |
200.26 g/mol |
IUPAC Name |
2-(6,7-dihydro-5H-1-benzothiophen-4-ylidene)propanedinitrile |
InChI |
InChI=1S/C11H8N2S/c12-6-8(7-13)9-2-1-3-11-10(9)4-5-14-11/h4-5H,1-3H2 |
InChI Key |
HPWLMNINCQCPAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CS2)C(=C(C#N)C#N)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N'~1~,N'~6~-bis[(E)-(3-nitrophenyl)methylidene]hexanedihydrazide](/img/structure/B11944381.png)





![1-(3,4-Dichlorophenyl)ethanone [4-(2-thienyl)-1,3-thiazol-2-YL]hydrazone](/img/structure/B11944437.png)
![N-[4-[(2,6-dimethylphenyl)carbamoylamino]phenyl]-N-methylacetamide](/img/structure/B11944445.png)
![2-[(4-Methylcyclohex-3-en-1-yl)methyl]oxolane](/img/structure/B11944451.png)
![1-(2-chlorophenyl)-N-[4-[(2-chlorophenyl)methylideneamino]phenyl]methanimine](/img/structure/B11944457.png)
![Decahydrodicyclopenta[CD,GH]pentalene-3,6-dione](/img/structure/B11944466.png)
